physical and chemical properties of 1,3-difluoro-5-methylsulfonylbenzene
physical and chemical properties of 1,3-difluoro-5-methylsulfonylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-5-methylsulfonylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoro-5-methylsulfonylbenzene is a halogenated aromatic sulfone that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methylsulfonyl group on the benzene ring imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for researchers and drug development professionals.
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[1] Similarly, the methylsulfonyl moiety is a common feature in many pharmaceutical agents, acting as a key pharmacophore or influencing the compound's solubility and electronic characteristics. The combination of these functional groups in 1,3-difluoro-5-methylsulfonylbenzene makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.
This document will detail the compound's structural and physicochemical properties, provide insights into its synthesis and reactivity, and discuss its relevance in modern chemical research.
Molecular Structure and Identifiers
The foundational step in understanding the properties of any chemical compound is a thorough characterization of its molecular structure and associated identifiers.
Caption: 2D structure of 1,3-difluoro-5-methylsulfonylbenzene.
| Identifier | Value | Source |
| IUPAC Name | 1,3-Difluoro-5-(methylsulfonyl)benzene | N/A |
| CAS Number | 171421-55-9 | [2] |
| Molecular Formula | C₇H₆F₂O₂S | [2] |
| Molecular Weight | 192.18 g/mol | [2] |
| SMILES | O=S(C1=CC(F)=CC(F)=C1)(C)=O | [2] |
Physicochemical Properties
The are summarized in the table below. These properties are crucial for designing experimental conditions, predicting behavior in biological systems, and ensuring safe handling.
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from typical appearance of similar aromatic sulfones. |
| Melting Point | Data not available | Expected to be a solid at room temperature. |
| Boiling Point | Data not available | Expected to have a high boiling point due to its polarity and molecular weight. |
| Solubility | Soluble in organic solvents such as ethanol, xylene, and acetone. | Inferred from the properties of similar compounds like 3,5-difluorotoluene.[3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | Recommended for maintaining chemical stability.[2] |
Synthesis and Purification
A common and logical synthetic route to 1,3-difluoro-5-methylsulfonylbenzene involves the oxidation of its thioether precursor, 1,3-difluoro-5-(methylsulfanyl)benzene. This two-step process starts from 1,3,5-trifluorobenzene.
Caption: Synthetic workflow for 1,3-difluoro-5-methylsulfonylbenzene.
Experimental Protocol: Oxidation of 1,3-Difluoro-5-(methylsulfanyl)benzene
This protocol describes a general procedure for the oxidation of the thioether to the sulfone. The choice of oxidizing agent and reaction conditions can be optimized for yield and purity.
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Dissolution: Dissolve 1,3-difluoro-5-(methylsulfanyl)benzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
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Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), to the cooled solution. The slow addition helps to maintain a controlled reaction temperature.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
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Extraction: Extract the product into an organic solvent (e.g., DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,3-difluoro-5-methylsulfonylbenzene.
Spectral Analysis
Structural elucidation and purity assessment are typically performed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and complex multiplets for the aromatic protons due to coupling with the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbons attached to fluorine will show characteristic C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl group (S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C-F bonds, and the aromatic ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (192.18 g/mol ).[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chemical Reactivity and Stability
The reactivity of the aromatic ring in 1,3-difluoro-5-methylsulfonylbenzene is dictated by the electronic effects of its substituents.
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Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing through the inductive effect and weakly electron-donating through resonance. They are ortho, para-directing for electrophilic aromatic substitution, but deactivate the ring towards this type of reaction.
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Methylsulfonyl Group: The methylsulfonyl group is a powerful electron-withdrawing group and is meta-directing for electrophilic aromatic substitution. It strongly deactivates the ring.
The combined effect of these substituents makes the aromatic ring electron-deficient and generally unreactive towards electrophilic substitution. However, it is activated towards nucleophilic aromatic substitution, where a suitable nucleophile can displace one of the fluorine atoms.
The compound is stable under normal storage conditions.[4] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products under fire conditions include carbon oxides, hydrogen fluoride, and sulfur oxides.[5]
Caption: Influence of substituents on the reactivity of the benzene ring.
Applications in Research and Drug Development
1,3-Difluoro-5-methylsulfonylbenzene is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the desirable properties conferred by the fluoro and methylsulfonyl groups.
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Metabolic Blocking: The fluorine atoms can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.
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Modulation of pKa: The electron-withdrawing nature of the substituents can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.
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Increased Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
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Scaffold for Library Synthesis: This compound can serve as a rigid scaffold onto which various functional groups can be introduced, allowing for the rapid generation of a library of compounds for screening.
While specific applications of 1,3-difluoro-5-methylsulfonylbenzene are often proprietary and found within patent literature, its structural motifs are present in a wide range of biologically active compounds.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
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Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[5]
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Flush eyes with water as a precaution.
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If inhaled: Move the person into fresh air.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water.
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In all cases of exposure, consult a physician.[6]
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References
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
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Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
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PubChem. (n.d.). 1,3-Difluoro-5-(methylsulfanyl)benzene. [Link]
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PubChem. (n.d.). 1,3-Difluoro-5-[(methylsulfonyl)ethynyl]benzene. [Link]
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Chemsrc. (n.d.). 1,3-Difluoro-5-(trifluoromethyl)benzene. [Link]
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ChemBK. (n.d.). 1,3-difluoro-5-methylbenzene. [Link]
